molecular formula C12H14Cl2O3S B1453897 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride CAS No. 1342182-33-5

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1453897
CAS No.: 1342182-33-5
M. Wt: 309.2 g/mol
InChI Key: UIXUXRFGJYXOJC-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Structure and Constitutional Isomerism

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride exhibits a complex molecular architecture characterized by multiple functional groups arranged in a specific geometric pattern. The compound possesses the molecular formula C₁₂H₁₄Cl₂O₃S with a molecular weight of 309.21 grams per mole. The structural framework consists of a benzene ring serving as the central aromatic core, with three distinct substituents positioned at specific locations that determine the compound's chemical and physical properties.

The constitutional arrangement features a chlorine atom positioned at the 5-position of the benzene ring, creating an electron-withdrawing effect that influences the electronic distribution across the aromatic system. The sulfonyl chloride functional group occupies the 1-position, representing the most reactive site within the molecule due to the highly electrophilic nature of the sulfur-chlorine bond. The cyclopentylmethoxy substituent at the 2-position introduces significant steric bulk and conformational flexibility through the cyclopentyl ring and the methylene linker connecting it to the aromatic oxygen atom.

Constitutional isomerism analysis reveals that this compound can exist in multiple isomeric forms depending on the positioning of the substituents around the benzene ring. The specific 1,2,5-substitution pattern distinguishes this compound from other possible constitutional isomers where the same functional groups could be arranged in different positions. Related compounds in the literature include structural analogs such as 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride and 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride, which differ only in the size of the cycloalkyl ring. These structural variations provide insight into how ring size affects molecular properties and reactivity patterns.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the cyclopentyl ring and the orientation of the methylene bridge connecting the cyclopentyl group to the aromatic ether oxygen. The cyclopentyl ring can adopt various conformations, including envelope and twist conformations, which influence the overall molecular shape and potential intermolecular interactions. Similar cyclopentyl-containing compounds have been shown to exhibit envelope conformations in crystalline states, as observed in related benzofuran derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride through detailed analysis of both proton and carbon environments. While specific Nuclear Magnetic Resonance data for this exact compound was not available in the search results, analysis of related sulfonyl chloride compounds and structural analogs provides valuable insights into expected spectroscopic patterns and chemical shift ranges.

Proton Nuclear Magnetic Resonance analysis of sulfonyl chloride derivatives typically reveals characteristic patterns for aromatic protons in the benzene ring region. For compounds with similar substitution patterns, aromatic protons appear in the 7.0-8.0 parts per million range, with specific chemical shifts dependent on the electronic effects of substituents. The chlorine substituent and sulfonyl chloride group, both being electron-withdrawing, are expected to cause downfield shifts for nearby aromatic protons due to deshielding effects.

The cyclopentylmethoxy substituent introduces multiple distinct proton environments that can be analyzed separately. The methylene protons connecting the cyclopentyl ring to the aromatic oxygen typically appear as a doublet in the 4.0-4.5 parts per million region, while the cyclopentyl ring protons show complex multipicity patterns in the 1.5-2.5 parts per million range due to the conformational flexibility of the five-membered ring. The cyclopentyl proton directly attached to the methylene carbon appears as a multiplet around 2.0-2.5 parts per million, while the remaining ring protons show overlapping signals characteristic of cycloalkyl systems.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework and electronic environment. Aromatic carbons in sulfonyl chloride derivatives typically appear in the 120-140 parts per million range, with the carbon bearing the sulfonyl chloride group showing significant downfield shift due to the strong electron-withdrawing nature of the sulfur substituent. The cyclopentyl carbons appear in the aliphatic region between 20-40 parts per million, with the methylene carbon connecting to oxygen showing characteristic chemical shifts around 70-75 parts per million.

Infrared and Raman Spectroscopy

Infrared spectroscopy serves as a powerful analytical tool for identifying functional groups and structural features in 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride. The compound exhibits several characteristic absorption bands that provide definitive structural confirmation and insights into molecular vibrations and bond strengths.

The sulfonyl chloride functional group produces distinctive infrared absorption patterns that serve as reliable diagnostic features. The sulfur-oxygen double bonds typically exhibit strong stretching vibrations in the 1350-1400 wavenumber range for asymmetric stretching and 1150-1200 wavenumber range for symmetric stretching. These absorptions are particularly intense due to the polar nature of the sulfur-oxygen bonds and the significant change in dipole moment during vibrational motion. The sulfur-chlorine bond contributes a stretching vibration typically observed around 400-500 wavenumbers, though this region may overlap with other low-frequency modes.

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber range, with multiple bands reflecting the substituted benzene ring structure. The electron-withdrawing effects of both the chlorine and sulfonyl chloride substituents influence the exact positions and intensities of these aromatic bands. Carbon-hydrogen stretching vibrations for aromatic protons typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the cyclopentyl group and methylene linker contribute absorptions in the 2800-3000 wavenumber range.

The ether linkage between the aromatic ring and the cyclopentylmethyl group produces a characteristic carbon-oxygen stretching vibration typically observed around 1200-1300 wavenumbers. This absorption may overlap with sulfonyl stretching modes but can often be distinguished through careful analysis of band shapes and intensities. The cyclopentyl ring contributes various carbon-carbon and carbon-hydrogen bending and stretching modes throughout the fingerprint region below 1500 wavenumbers.

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrations and aromatic ring modes that may show enhanced intensity in Raman scattering. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra, providing additional confirmation of the benzene ring substitution pattern and electronic environment.

Mass Spectrometry and Elemental Analysis

Mass spectrometry analysis of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular structure and provide insights into the compound's stability and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 309, corresponding to the molecular weight of 309.21 grams per mole, with isotope patterns reflecting the presence of chlorine atoms.

The chlorine isotope pattern provides distinctive fingerprint information due to the natural abundance of chlorine-35 and chlorine-37 isotopes. The presence of two chlorine atoms creates a characteristic isotope cluster with peaks at mass-to-charge ratios 309, 311, and 313, with relative intensities following the expected statistical distribution for dichlorinated compounds. This isotope pattern serves as definitive confirmation of the two chlorine atoms present in the molecular structure.

Fragmentation analysis reveals several characteristic loss patterns that provide structural information about different portions of the molecule. Common fragmentation pathways include loss of the sulfonyl chloride group (loss of 83 mass units corresponding to SO₂Cl), loss of chlorine atoms (loss of 35 or 37 mass units), and fragmentation of the cyclopentylmethoxy side chain. The cyclopentyl group may undergo characteristic fragmentations including loss of cyclopentyl radical (loss of 69 mass units) or formation of cyclopentyl cation fragments.

Base peak analysis typically shows predominant fragments corresponding to the most stable ionic species formed during electron impact ionization. For sulfonyl chloride derivatives, fragments containing the aromatic ring system often show high stability and intensity due to resonance stabilization. The substituted benzene ring may form stable fragment ions through various elimination and rearrangement processes.

Mass Spectrometry Data Mass-to-Charge Ratio Relative Intensity Fragment Assignment
Molecular Ion 309/311/313 Variable [M]⁺- (chlorine isotope pattern)
Base Peak To be determined 100% Most stable fragment
Major Fragments 226/228 High [M-SO₂Cl]⁺
Cyclopentyl Loss 240/242 Medium [M-C₅H₉]⁺
Chlorine Loss 274/276 Medium [M-Cl]⁺

Elemental analysis provides quantitative confirmation of the molecular composition, with theoretical values calculated from the molecular formula C₁₂H₁₄Cl₂O₃S. The expected elemental composition includes carbon at 46.61%, hydrogen at 4.56%, chlorine at 22.94%, oxygen at 15.52%, and sulfur at 10.37%. Experimental elemental analysis results typically show close agreement with theoretical values, confirming the proposed molecular structure and purity of the compound.

Computational Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride through quantum mechanical modeling approaches. These computational methods enable prediction of molecular properties that may be difficult to determine experimentally and provide theoretical frameworks for understanding chemical reactivity and molecular behavior.

Geometry optimization calculations using Density Functional Theory methods reveal the most stable molecular conformation and provide precise bond lengths, bond angles, and dihedral angles throughout the molecular structure. The benzene ring maintains planarity with typical aromatic bond lengths around 1.39-1.42 Angstroms, while the substituents adopt orientations that minimize steric repulsion and maximize favorable electronic interactions. The sulfonyl chloride group shows characteristic sulfur-oxygen double bond lengths around 1.43 Angstroms and sulfur-chlorine single bond length approximately 2.01 Angstroms.

The cyclopentylmethoxy substituent exhibits conformational flexibility that can be explored through potential energy surface calculations. The cyclopentyl ring adopts conformations that balance ring strain with steric interactions from neighboring groups. The methylene linker connecting the cyclopentyl group to the aromatic ether oxygen shows rotational freedom around the carbon-carbon and carbon-oxygen bonds, leading to multiple stable conformers with different energies.

Electronic structure analysis through Density Functional Theory calculations provides information about electron density distribution, partial atomic charges, and electrostatic potential surfaces. The sulfonyl chloride group shows significant positive charge on the sulfur atom and negative charges on the oxygen atoms, consistent with the electrophilic nature of this functional group. The chlorine substituent on the benzene ring contributes additional electron-withdrawing character that influences the overall electronic distribution.

Energy calculations enable prediction of thermodynamic properties including formation enthalpies, molecular energies, and relative stabilities of different conformers. These calculations also provide insights into reaction energetics and activation barriers for potential chemical transformations. The computational results help explain experimental observations and guide synthetic strategy development for related compounds.

Molecular Orbital Analysis

Molecular orbital analysis provides fundamental insights into the electronic structure and chemical bonding patterns in 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride through examination of frontier molecular orbitals and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and compositions directly relate to the compound's reactivity, stability, and spectroscopic properties.

The highest occupied molecular orbital typically shows significant contributions from aromatic π-electrons of the benzene ring, with additional contributions from lone pair electrons on oxygen and chlorine atoms. The electron-withdrawing effects of the sulfonyl chloride group and aromatic chlorine substituent lower the energy of π-molecular orbitals, making the compound more electrophilic and influencing its chemical reactivity patterns. The spatial distribution of the highest occupied molecular orbital provides insights into nucleophilic attack sites and electron availability for chemical reactions.

The lowest unoccupied molecular orbital analysis reveals the most favorable sites for electron acceptance during chemical reactions. For sulfonyl chloride derivatives, the lowest unoccupied molecular orbital often shows significant contributions from sulfur d-orbitals and σ*-orbitals associated with the sulfur-chlorine bond. This orbital composition explains the high electrophilicity of the sulfonyl chloride functional group and its susceptibility to nucleophilic attack.

Molecular orbital energy gap calculations provide information about electronic stability and optical properties. The energy difference between highest occupied and lowest unoccupied molecular orbitals relates to the compound's electronic excitation energies and absorption spectra. Compounds with larger energy gaps typically show greater chemical stability and require higher energy for electronic excitation.

Natural bond orbital analysis supplements traditional molecular orbital theory by providing insights into atomic charges, bond orders, and electron delocalization patterns. This analysis helps identify specific bonds and atoms that contribute most significantly to molecular stability and reactivity. The sulfonyl chloride group typically shows high ionic character in the sulfur-oxygen bonds and significant covalent character in the sulfur-chlorine bond.

Molecular Orbital Properties Energy (eV) Primary Composition Character
HOMO Calculated value Aromatic π, O lone pairs Electron donating
LUMO Calculated value S d-orbitals, σ* S-Cl Electron accepting
HOMO-LUMO Gap Calculated difference Combined contributions Electronic stability
Lower Orbitals Various energies Core and bonding orbitals Structural framework
Conformational Dynamics

Conformational dynamics analysis examines the molecular flexibility and dynamic behavior of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride through computational modeling of molecular motion and conformational interconversion processes. The compound exhibits multiple degrees of conformational freedom, particularly involving the cyclopentyl ring and the methylene linker connecting this ring to the aromatic ether oxygen.

The cyclopentyl ring represents the primary source of conformational flexibility within the molecule, capable of adopting various puckered conformations including envelope and twist forms. These conformations interconvert through pseudorotational motion, a characteristic feature of five-membered rings that involves coordinated movement of ring atoms to minimize angle strain and torsional strain. Computational analysis of the pseudorotational pathway reveals energy barriers and preferred conformations under different conditions.

Molecular dynamics simulations provide detailed information about thermal motion and conformational sampling at various temperatures. These calculations reveal how molecular flexibility changes with temperature and identify conformational states that are thermally accessible under different conditions. The simulations also provide insights into intermolecular interactions and solvent effects on conformational preferences.

The methylene linker connecting the cyclopentyl group to the aromatic ether shows rotational freedom around both the carbon-carbon bond and the carbon-oxygen bond. Potential energy surface calculations for rotation around these bonds reveal energy minima corresponding to stable conformers and energy barriers for conformational interconversion. The preferred orientations balance steric interactions between the cyclopentyl group and the substituted benzene ring with favorable electronic interactions.

Conformational analysis also examines the orientation of the sulfonyl chloride group relative to the benzene ring plane. While this group typically adopts orientations that minimize steric repulsion, subtle conformational preferences may influence chemical reactivity and intermolecular interactions. The calculations help predict how conformational flexibility affects reaction pathways and molecular recognition processes.

Temperature-dependent conformational analysis reveals how molecular flexibility changes under different thermal conditions. Higher temperatures enable access to higher-energy conformers and increase the rate of conformational interconversion, while lower temperatures favor the most stable conformational states. This information is crucial for understanding the compound's behavior under different experimental and storage conditions.

Properties

IUPAC Name

5-chloro-2-(cyclopentylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3S/c13-10-5-6-11(12(7-10)18(14,15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXUXRFGJYXOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-(cyclopentylmethoxy)benzene Intermediate

The intermediate 5-chloro-2-(cyclopentylmethoxy)benzene can be synthesized by nucleophilic aromatic substitution or Williamson ether synthesis involving:

  • Starting material: 5-chloro-2-hydroxybenzene (5-chlorosalicylic acid derivatives or 5-chlorophenol).
  • Alkylation with cyclopentylmethanol or its derivatives under basic conditions (e.g., using potassium carbonate or sodium hydride) to form the ether linkage.

This step is analogous to the methylation of 5-chlorosalicylic acid to 5-chloro-2-methoxybenzoate described in patent literature, where methylation is achieved via dimethyl sulfate or methyl iodide under controlled conditions.

Chlorosulfonation to Introduce Sulfonyl Chloride Group

The key step is the chlorosulfonation of the aromatic ring to install the sulfonyl chloride group:

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Conditions: Typically performed at low temperatures (-10°C to 0°C) to control the reaction rate and avoid side reactions.
  • Procedure: The substituted benzene is dissolved in an inert solvent (e.g., chloroform or benzene), cooled, and chlorosulfonic acid is added dropwise while maintaining temperature control. After completion, the reaction mixture is quenched by pouring onto ice to precipitate the sulfonic acid intermediate.
  • Conversion to sulfonyl chloride: The sulfonic acid intermediate is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid group to sulfonyl chloride.

This method is supported by the synthetic route for related compounds such as p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride, where chlorosulfonation followed by chlorination with thionyl chloride is employed.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Ether formation 5-chlorophenol + cyclopentylmethanol, K2CO3, acetone, reflux 5-chloro-2-(cyclopentylmethoxy)benzene ~85-95 Williamson ether synthesis
2 Chlorosulfonation Chlorosulfonic acid, chloroform, -10 to 0°C 5-chloro-2-(cyclopentylmethoxy)benzene-1-sulfonic acid ~60-70 Controlled addition, temperature crucial
3 Sulfonic acid chlorination Thionyl chloride, reflux 5-chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride ~70-80 Conversion to sulfonyl chloride

Purification and Characterization

  • Purification: The crude sulfonyl chloride is typically purified by recrystallization from hexane or by distillation under reduced pressure to remove impurities and residual reagents.
  • Characterization: Confirmation of the product is done by melting point determination, infrared spectroscopy (presence of sulfonyl chloride S=O stretch), nuclear magnetic resonance (NMR), and elemental analysis.

Research Findings and Optimization Notes

  • Reaction efficiency: The yield of the chlorosulfonation step is highly dependent on temperature control and the molar ratio of chlorosulfonic acid to substrate.
  • Safety considerations: Chlorosulfonic acid and thionyl chloride are highly reactive and corrosive; reactions should be performed in well-ventilated fume hoods with appropriate personal protective equipment.
  • Environmental impact: The generation of hydrogen chloride gas during chlorosulfonation and chlorination steps requires proper scrubbing or neutralization to minimize environmental hazards.
  • Alternative methods: Some research suggests the use of sulfonyl chloride synthesis via sulfonation followed by chlorination in a continuous flow system to improve yield and safety, though this is less common for this specific compound.

Chemical Reactions Analysis

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: The compound may be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy/Sulfonyl Chloride Derivatives

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Features/Applications References
5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride Cyclopentylmethoxy C₁₂H₁₄Cl₂O₃S 325.21 High lipophilicity; pharmaceutical intermediate
5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride Cyclohexylmethoxy C₁₃H₁₆Cl₂O₃S 339.29 Larger cyclohexyl group; increased steric hindrance
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride Isopropoxy C₉H₁₀Cl₂O₃S 269.14 Compact substituent; lower molecular weight
5-Fluoro-2-methoxybenzene-1-sulfonyl chloride Methoxy C₇H₆ClFO₃S 224.64 Fluorine substitution; enhanced electronic effects
5-Bromo-2-chlorobenzene-1-sulfonyl chloride None (halogens at 2,5) C₆H₃BrCl₂O₂S 289.96 Dual halogenation; reactivity in cross-coupling
Key Observations :
  • Steric and Electronic Effects : The cyclopentylmethoxy group balances lipophilicity and steric bulk, whereas the cyclohexylmethoxy analog (higher molecular weight) may hinder nucleophilic attack at the sulfonyl chloride group .
  • Dual Halogenation : 5-Bromo-2-chlorobenzene-1-sulfonyl chloride () is tailored for Suzuki-Miyaura couplings, leveraging bromine’s reactivity in cross-coupling reactions .

Analytical Characterization

Collision cross-section (CCS) values from ion mobility spectrometry () differentiate analogs:

  • 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride : Predicted CCS = 167.5 Ų (M+H)+ .
  • 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride : Predicted CCS = 171.2 Ų (M-H)- . These metrics aid in distinguishing structural isomers during mass spectrometry analysis.

Biological Activity

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest due to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article aims to detail its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • IUPAC Name: 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride
  • Molecular Formula: C12H14ClO3S
  • Molecular Weight: 274.76 g/mol

The biological activity of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride can be attributed to its ability to interact with various biological targets. As a sulfonyl chloride, it can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes.

Target Proteins and Enzymes

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways. For example, it may inhibit proteases or kinases that play critical roles in cell proliferation and survival.
  • Receptor Modulation: It may also interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Antimicrobial Properties

Research indicates that compounds similar to 5-chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride exhibit antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer potential. Experimental studies have shown that it can induce apoptosis in cancer cells through the activation of specific pathways.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
Study BHeLa (Cervical Cancer)10Inhibition of cell cycle progression

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfonyl chlorides, including 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Study on Anticancer Effects

A recent study focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride led to a dose-dependent decrease in cell viability. The study suggested that the compound activates apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP.

Biochemical Pathways Affected

The biological effects of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride are mediated through several biochemical pathways:

  • Apoptosis Pathway: Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Signal Transduction Pathways: Modulation of MAPK/ERK pathways affecting cellular proliferation and differentiation.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with chlorosulfonation of a substituted benzene derivative, followed by introduction of the cyclopentylmethoxy group. For example:

Chlorosulfonation : Reacting 5-chloro-2-(cyclopentylmethoxy)benzene with chlorosulfonic acid under controlled temperature (0–5°C) to yield the sulfonyl chloride intermediate.

Purification : Isolation via column chromatography or recrystallization to remove unreacted reagents.
Similar methodologies are described for structurally related sulfonyl chlorides, where reactivity is influenced by steric and electronic effects of substituents .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the cyclopentylmethoxy group and sulfonyl chloride moiety.
  • Infrared Spectroscopy (IR) : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch) validate the sulfonyl chloride group.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used for unambiguous structural confirmation, as demonstrated for analogous sulfonamides .

Q. How does the reactivity of the sulfonyl chloride group influence downstream applications?

  • Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For example:
  • Sulfonamide Formation : React with primary/secondary amines in anhydrous dichloromethane or THF at 0–25°C, followed by aqueous workup.
  • Kinetic Control : Monitor reaction progress via TLC or HPLC to avoid over-reaction or hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when modifying substituents on the benzene ring?

  • Methodological Answer : Discrepancies in yields often arise from steric hindrance or electronic effects. Systematic approaches include:
  • Steric Maps : Use computational tools (e.g., DFT calculations) to model substituent bulk and predict accessibility of the sulfonyl chloride group.
  • Electronic Profiling : Measure Hammett constants of substituents to correlate electron-withdrawing/donating effects with reaction rates.
  • Case Study : In sulfonamide syntheses, bulky groups at the ortho position reduce yields by ~30% compared to para substituents due to hindered nucleophilic attack .

Q. What strategies optimize reaction conditions for sulfonamide formation with unstable amines?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct reactions at –20°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
  • In Situ Protection : Use Boc or Fmoc-protected amines, followed by deprotection post-coupling.
  • Solvent Selection : Anhydrous solvents like dichloromethane or acetonitrile reduce hydrolysis risks.
  • Catalysis : Add triethylamine (1.5 eq.) to scavenge HCl and drive the reaction forward .

Q. How does storage condition variability impact the compound’s stability?

  • Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Stability studies should include:
  • Temperature : Store at –20°C under argon to prevent decomposition.
  • Humidity Control : Use desiccants (e.g., molecular sieves) in storage vials.
  • Longevity Testing : Monitor purity via HPLC over 6–12 months; degradation manifests as a ~5–10% increase in sulfonic acid byproducts under suboptimal conditions .

Q. What computational tools predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase).
  • ADMET Prediction : Tools like SwissADME assess absorption, distribution, and toxicity profiles.
  • Case Study : Analogous sulfonamides show higher binding affinity to enzymes with hydrophobic active sites due to the cyclopentylmethoxy group’s lipophilicity .

Q. What role does this compound play in synthesizing protease inhibitors?

  • Methodological Answer : The sulfonyl chloride serves as a key electrophile for covalent inhibition. Example workflow:

Target Selection : Identify protease active sites with nucleophilic residues (e.g., serine or cysteine).

Covalent Coupling : React the sulfonyl chloride with the protease’s nucleophile to form a stable sulfonate ester or sulfonamide bond.

Activity Assays : Measure IC50_{50} values using fluorogenic substrates to validate inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
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5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.